molecular formula C5H9Cl B107645 1-Butene, 2-(chloromethyl)- CAS No. 23010-02-8

1-Butene, 2-(chloromethyl)-

Cat. No.: B107645
CAS No.: 23010-02-8
M. Wt: 104.58 g/mol
InChI Key: LTVNYBFQRYQEJU-UHFFFAOYSA-N
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Description

1-Butene, 2-(chloromethyl)-, also known as 1-Butene, 2-(chloromethyl)-, is a useful research compound. Its molecular formula is C5H9Cl and its molecular weight is 104.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Butene, 2-(chloromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butene, 2-(chloromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(chloromethyl)but-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl/c1-3-5(2)4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVNYBFQRYQEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945700
Record name 2-(Chloromethyl)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23010-02-8
Record name 1-Butene, 2-(chloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023010028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethyl)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What synthetic applications have been explored for 1-Butene, 2-(chloromethyl)-?

A1: 1-Butene, 2-(chloromethyl)-, also known as 3-Chloro-2-(chloromethyl)prop-1-ene, serves as a versatile building block in organic synthesis.

    Q2: How does the structure of compounds derived from 1-Butene, 2-(chloromethyl)- relate to their odor?

    A: Studies investigating the relationship between structure and odor in 1,4-dioxepan-6-ones derived from 1-Butene, 2-(chloromethyl)- revealed the importance of specific structural features. Researchers observed that the presence of a benzenoid ring system is crucial for imparting a marine odor profile. [] For instance, while 2-propyl-1,4-dioxepan-6-one exhibited a green floral odor, the incorporation of a benzene ring led to compounds with distinct marine scents. This highlights the significant influence of structural modifications on the olfactory properties of these compounds.

    Q3: Are there any alternative synthetic routes to compounds typically synthesized using 1-Butene, 2-(chloromethyl)-?

    A: Yes, researchers have explored alternative synthetic approaches to access compounds traditionally prepared using 1-Butene, 2-(chloromethyl)-. For example, 2-Chloromethyl-3-tributylstannyl-1-propene, a bifunctional reagent, can serve as an alternative starting material. This compound, accessible from 2-methyl-1-propene-3-ol, offers a different reactivity profile due to the presence of both allystannane and allyl chloride functionalities. [] This allows for diverse synthetic transformations, potentially leading to the synthesis of compounds typically derived from 1-Butene, 2-(chloromethyl)- through different reaction pathways.

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